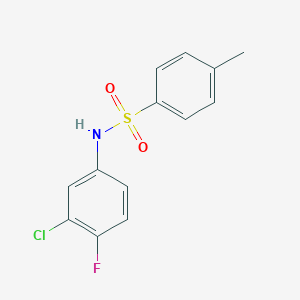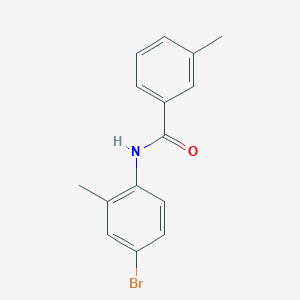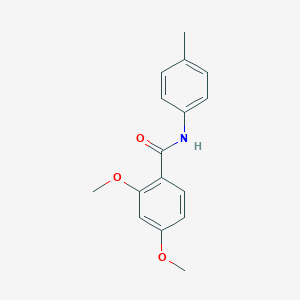
2,4-dimethoxy-N-(4-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(4-methylphenyl)benzamide, also known as DIMEB, is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. DIMEB belongs to the class of benzamides, which are known to have diverse biological activities.
Mechanism of Action
The exact mechanism of action of 2,4-dimethoxy-N-(4-methylphenyl)benzamide is not fully understood. However, studies have suggested that 2,4-dimethoxy-N-(4-methylphenyl)benzamide inhibits the activity of histone deacetylases (HDACs). HDACs are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs by 2,4-dimethoxy-N-(4-methylphenyl)benzamide leads to changes in gene expression, which may contribute to its biological activities.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to have various biochemical and physiological effects. In cancer cells, 2,4-dimethoxy-N-(4-methylphenyl)benzamide induces apoptosis by activating caspases, which are enzymes that play a role in programmed cell death. 2,4-dimethoxy-N-(4-methylphenyl)benzamide also inhibits cell proliferation by inducing cell cycle arrest. In animal models, 2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2,4-dimethoxy-N-(4-methylphenyl)benzamide in lab experiments is its ability to inhibit HDACs, which makes it a useful tool for studying the regulation of gene expression. However, one limitation of using 2,4-dimethoxy-N-(4-methylphenyl)benzamide is its potential cytotoxicity at high concentrations, which may limit its use in some experiments.
Future Directions
There are several potential future directions for research involving 2,4-dimethoxy-N-(4-methylphenyl)benzamide. One area of research is the development of 2,4-dimethoxy-N-(4-methylphenyl)benzamide analogs with improved biological activities and reduced cytotoxicity. Another area of research is the investigation of the role of 2,4-dimethoxy-N-(4-methylphenyl)benzamide in epigenetic regulation and its potential use in epigenetic therapy. Additionally, the potential use of 2,4-dimethoxy-N-(4-methylphenyl)benzamide in combination with other anti-cancer agents for the treatment of cancer warrants further investigation.
Conclusion:
In conclusion, 2,4-dimethoxy-N-(4-methylphenyl)benzamide is a synthetic compound that has shown promise in various research applications, particularly in the areas of cancer and inflammation. Its ability to inhibit HDACs makes it a useful tool for studying the regulation of gene expression. While there are limitations to its use, the potential future directions for research involving 2,4-dimethoxy-N-(4-methylphenyl)benzamide are numerous, and further investigation into its biological activities is warranted.
Synthesis Methods
The synthesis of 2,4-dimethoxy-N-(4-methylphenyl)benzamide involves the reaction of 2,4-dimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-methylphenylamine to yield 2,4-dimethoxy-N-(4-methylphenyl)benzamide. The purity of the compound can be increased by recrystallization from a suitable solvent.
Scientific Research Applications
2,4-dimethoxy-N-(4-methylphenyl)benzamide has been shown to exhibit various biological activities, making it a promising compound for research applications. One of the main areas of research where 2,4-dimethoxy-N-(4-methylphenyl)benzamide has been studied is cancer. Studies have shown that 2,4-dimethoxy-N-(4-methylphenyl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 2,4-dimethoxy-N-(4-methylphenyl)benzamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(4-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-4-6-12(7-5-11)17-16(18)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
RQZMJCDYBHNDCW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




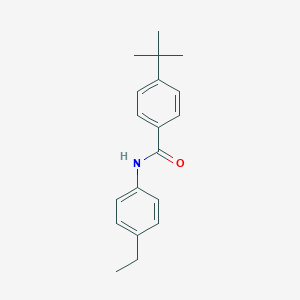
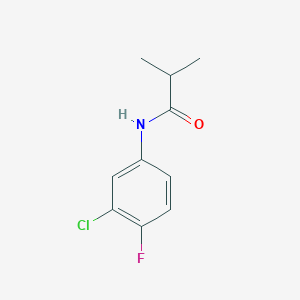
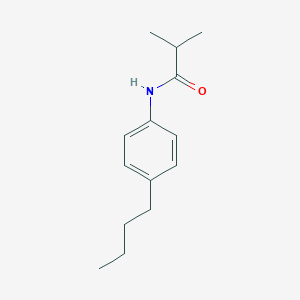
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)

![Dimethyl 5-[(3-chlorobenzoyl)amino]isophthalate](/img/structure/B291694.png)
